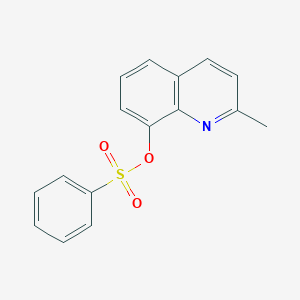

2-Methyl-8-quinolinyl benzenesulfonate

Description

Properties

Molecular Formula |

C16H13NO3S |

|---|---|

Molecular Weight |

299.3 g/mol |

IUPAC Name |

(2-methylquinolin-8-yl) benzenesulfonate |

InChI |

InChI=1S/C16H13NO3S/c1-12-10-11-13-6-5-9-15(16(13)17-12)20-21(18,19)14-7-3-2-4-8-14/h2-11H,1H3 |

InChI Key |

WWYPOCUFUFXXPA-UHFFFAOYSA-N |

SMILES |

CC1=NC2=C(C=CC=C2OS(=O)(=O)C3=CC=CC=C3)C=C1 |

Canonical SMILES |

CC1=NC2=C(C=CC=C2OS(=O)(=O)C3=CC=CC=C3)C=C1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 2-Methyl-8-quinolinyl benzenesulfonate

Disclaimer: A comprehensive literature search did not yield specific experimental data for the target compound, 2-Methyl-8-quinolinyl benzenesulfonate. This document provides a detailed overview of its constituent precursors, a proposed synthesis protocol, and an analysis of the chemical properties of the closely related analogue, quinolin-8-yl benzenesulfonate, to offer valuable insights for researchers, scientists, and drug development professionals.

Introduction

This compound is a sulfonate ester that, while not extensively documented, belongs to a class of compounds with potential applications in organic synthesis and medicinal chemistry. The structure combines the 2-methyl-8-quinolinol moiety, a derivative of the versatile chelating agent 8-hydroxyquinoline, with a benzenesulfonate group. This combination suggests potential for use as a leaving group in nucleophilic substitution reactions or as a biologically active agent, leveraging the established activities of quinoline derivatives. Given the absence of direct data, this guide extrapolates information from its precursors and a structurally similar compound.

Precursor Analysis

The synthesis of this compound would logically proceed from 2-methyl-8-quinolinol and a benzenesulfonyl derivative.

2-Methyl-8-quinolinol

This precursor is a substituted quinoline. The synthesis of related compounds, such as 2-methyl-8-aminoquinoline, often involves multi-step processes starting from compounds like o-nitrophenol, which is reduced, cyclized, and then substituted. For instance, 2-methyl-8-hydroxyquinoline can be prepared by reacting o-aminophenol with crotonaldehyde.

Benzenesulfonic Acid and its Derivatives

Benzenesulfonic acid is a strong organic acid. For the purpose of esterification, it is typically converted to a more reactive derivative, such as benzenesulfonyl chloride. Benzenesulfonic acid and its salts are generally soluble in water.

Proposed Synthesis of this compound

The esterification of a phenol (in this case, the hydroxyl group of 2-methyl-8-quinolinol) with a sulfonyl chloride is a standard method for preparing sulfonate esters.

Experimental Protocol

Objective: To synthesize this compound from 2-methyl-8-quinolinol and benzenesulfonyl chloride.

Materials:

-

2-methyl-8-quinolinol

-

Benzenesulfonyl chloride

-

Pyridine (or another suitable base, e.g., triethylamine)

-

Dichloromethane (or another suitable aprotic solvent)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Saturated aqueous sodium bicarbonate solution

-

Deionized water

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve 2-methyl-8-quinolinol in anhydrous dichloromethane.

-

Add an equimolar amount of pyridine to the solution and stir at room temperature.

-

Cool the mixture in an ice bath.

-

Slowly add an equimolar amount of benzenesulfonyl chloride dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and deionized water.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography or recrystallization.

An In-depth Technical Guide to the Synthesis of (2-methylquinolin-8-yl) benzenesulfonate

This technical guide provides a comprehensive overview of the synthesis of (2-methylquinolin-8-yl) benzenesulfonate, a quinoline derivative of interest to researchers and professionals in the field of drug development and medicinal chemistry. This document outlines the synthetic pathway, provides detailed experimental protocols, and presents relevant data in a clear and accessible format.

Synthetic Pathway Overview

The synthesis of (2-methylquinolin-8-yl) benzenesulfonate is achieved through a two-step process. The first step involves the synthesis of the key intermediate, 2-methylquinolin-8-ol, via a Skraup-Doebner-von Miller reaction. The subsequent step is the esterification of this intermediate with benzenesulfonyl chloride to yield the final product.

Step 1: Synthesis of 2-methylquinolin-8-ol

The initial step of the synthesis involves the cyclization reaction of o-aminophenol with crotonaldehyde in the presence of an oxidizing agent and an acid catalyst. This reaction, a variation of the Skraup synthesis, efficiently produces the 2-methyl-8-hydroxyquinoline core.

Step 2: Synthesis of (2-methylquinolin-8-yl) benzenesulfonate

The final product is synthesized by the reaction of 2-methylquinolin-8-ol with benzenesulfonyl chloride in the presence of a base, such as pyridine or triethylamine. This reaction proceeds via a nucleophilic attack of the hydroxyl group of the quinoline on the sulfur atom of the sulfonyl chloride, leading to the formation of the desired benzenesulfonate ester and a hydrochloride salt of the base.

Experimental Protocols

Synthesis of 2-methylquinolin-8-ol

A detailed method for the synthesis of 2-methyl-8-hydroxyquinoline involves the reaction of o-aminophenol with crotonaldehyde.[1]

Materials:

-

o-Aminophenol

-

Crotonaldehyde

-

o-Nitrophenol (oxidizing agent)

-

Concentrated Hydrochloric Acid

-

Toluene

-

Anhydrous Sodium Sulfate

-

Ammonia water

Procedure:

-

A mixture of 33.0g (0.3 mol) of o-aminophenol in 150 mL of 18% hydrochloric acid is stirred and refluxed.

-

After 30 minutes, a solution of 14.0g (0.1 mol) of o-nitrophenol and 42.0 mL (0.4 mol) of crotonaldehyde is added dropwise.

-

The reaction mixture is refluxed for an additional 2 hours.

-

After cooling, the solution is neutralized with ammonia water.

-

The aqueous layer is extracted four times with 100 mL portions of toluene.

-

The combined organic layers are dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield a black solid.

-

The crude product is purified by vacuum distillation, collecting the fraction at 149-155 °C / 246 Pa to obtain 2-methyl-8-hydroxyquinoline.

Synthesis of (2-methylquinolin-8-yl) benzenesulfonate

This procedure is based on the general method for the synthesis of aryl sulfonates from phenols and sulfonyl chlorides.

Materials:

-

2-methylquinolin-8-ol

-

Benzenesulfonyl chloride

-

Pyridine (or triethylamine)

-

Dichloromethane (or other suitable aprotic solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve 2-methylquinolin-8-ol (1 equivalent) in anhydrous dichloromethane under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine (1.2 equivalents) to the solution and stir for 10 minutes.

-

Slowly add benzenesulfonyl chloride (1.1 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure (2-methylquinolin-8-yl) benzenesulfonate.

Data Presentation

Table 1: Reactant and Product Information

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |

| o-Aminophenol | C₆H₇NO | 109.13 | Starting material for 2-methylquinolin-8-ol |

| Crotonaldehyde | C₄H₆O | 70.09 | Reactant for quinoline ring formation |

| o-Nitrophenol | C₆H₅NO₃ | 139.11 | Oxidizing agent |

| 2-methylquinolin-8-ol | C₁₀H₉NO | 159.19 | Intermediate |

| Benzenesulfonyl chloride | C₆H₅ClO₂S | 176.62 | Reactant for esterification |

| (2-methylquinolin-8-yl) benzenesulfonate | C₁₆H₁₃NO₃S | 299.35 | Final Product |

Table 2: Typical Reaction Parameters and Yields

| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Synthesis of 2-methylquinolin-8-ol | o-Aminophenol, Crotonaldehyde, o-Nitrophenol | Hydrochloric Acid | Reflux | 2.5 | ≥85[1] |

| Synthesis of (2-methylquinolin-8-yl) benzenesulfonate | 2-methylquinolin-8-ol, Benzenesulfonyl chloride, Pyridine | Dichloromethane | 0 to RT | 12-24 | 70-90 (Estimated) |

Visualization of the Synthesis Pathway

The following diagram illustrates the two-step synthesis of (2-methylquinolin-8-yl) benzenesulfonate.

Caption: Synthesis pathway of (2-methylquinolin-8-yl) benzenesulfonate.

Logical Workflow for Synthesis and Purification

The following diagram outlines the logical workflow from starting materials to the purified final product.

Caption: Experimental workflow for the synthesis and purification.

References

Spectroscopic Analysis of 2-Methyl-8-quinolinyl benzenesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 2-Methyl-8-quinolinyl benzenesulfonate. Due to the limited availability of direct spectroscopic data for this specific compound in public databases, this document presents a comprehensive analysis of closely related compounds and constituent fragments. This approach offers valuable reference points for researchers working with this molecule and similar chemical structures. The presented data includes Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, alongside the experimental protocols utilized for their acquisition.

Chemical Structure and Properties

This compound consists of a 2-methylquinoline moiety linked to a benzenesulfonate group through an ester bond. The chemical structure is presented below:

Chemical Formula: C₁₆H₁₃NO₃S Molecular Weight: 311.35 g/mol

Understanding the spectroscopic characteristics of the individual components is crucial for interpreting the data of the complete molecule. For this reason, this guide will reference data from 2-methyl-8-quinolinol and methyl benzenesulfonate.

Spectroscopic Data

The following sections summarize the expected and observed spectroscopic data for this compound and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. While a complete NMR spectrum for this compound is not publicly available, predicted shifts can be inferred from related structures. The following table provides reference ¹H and ¹³C NMR data for methyl benzenesulfonate.

Table 1: NMR Spectroscopic Data for Methyl Benzenesulfonate

| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |

| Chemical Shift (δ) ppm | Multiplicity |

| 7.92 | d |

| 7.69 | t |

| 7.58 | t |

| 3.89 | s |

Data is referential for the benzenesulfonate moiety.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The table below includes key IR absorption bands observed for a closely related compound, 2-METHYL-8-QUINOLINOL, 5-NITRO-o-TOLUENESULFONATE (ESTER).[1] These bands are indicative of the vibrations of specific chemical bonds.

Table 2: IR Spectroscopic Data

| Frequency (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C Bending |

| ~1370 | Strong | S=O Asymmetric Stretch (Sulfonate) |

| ~1180 | Strong | S=O Symmetric Stretch (Sulfonate) |

| ~1200 | Strong | C-O Stretch (Ester) |

| ~900 | Strong | S-O Stretch (Sulfonate) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The expected molecular ion peak ([M]⁺) for this compound would be at an m/z (mass-to-charge ratio) of approximately 311. Key fragmentation patterns would likely involve the cleavage of the ester bond, leading to fragments corresponding to the 2-methyl-8-quinolinol cation (m/z 158) and the benzenesulfonyl cation (m/z 141). The table below shows the major fragments observed in the mass spectrum of methyl benzenesulfonate.

Table 3: Mass Spectrometry Data for Methyl Benzenesulfonate

| m/z | Relative Intensity (%) | Assignment |

| 172 | 30 | [M]⁺ (Molecular Ion) |

| 141 | 20 | [C₆H₅SO₂]⁺ |

| 93 | 15 | [C₆H₅O]⁺ |

| 77 | 100 | [C₆H₅]⁺ |

| 51 | 45 | [C₄H₃]⁺ |

Experimental Protocols

The data presented in this guide is typically acquired using the following standard experimental procedures.

NMR Spectroscopy

NMR spectra are recorded on a spectrometer, such as a Bruker Avance 400 MHz instrument.[2] The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), containing tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

IR Spectroscopy

IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples are typically prepared as potassium bromide (KBr) pellets. The spectrum is recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectra are acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction. Electron Ionization (EI) is a common method for generating ions. The instrument analyzes the mass-to-charge ratio of the resulting ions.

Workflow for Spectroscopic Analysis

The logical flow of spectroscopic analysis for a compound like this compound is depicted in the following diagram.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

This guide serves as a foundational resource for professionals engaged in the research and development of quinoline-based compounds. While direct experimental data for this compound is pending, the provided analysis of related structures offers a robust framework for spectroscopic interpretation and further investigation.

References

In-depth Technical Guide: The Crystal Structure of 2-Methyl-8-quinolinyl Benzenesulfonate - A Case of Undetermined Structure

Foreword for Researchers, Scientists, and Drug Development Professionals

The meticulous study of molecular structures is a cornerstone of modern drug discovery and materials science. An unambiguous understanding of the three-dimensional arrangement of atoms within a crystal lattice provides invaluable insights into the substance's physical and chemical properties, guiding further research and development. This technical guide was initiated to provide a comprehensive overview of the crystal structure of 2-Methyl-8-quinolinyl benzenesulfonate. However, an exhaustive search of prominent crystallographic databases and the broader scientific literature has revealed a critical finding: as of the date of this publication, the crystal structure of this compound has not been experimentally determined and is therefore not publicly available.

This guide will instead detail the current state of knowledge, outline the synthetic rationale for this compound, and present crystallographic data for closely related structures. This comparative approach aims to provide a valuable resource for researchers interested in the structural chemistry of quinoline and benzenesulfonate derivatives.

Postulated Synthesis of this compound

While a specific experimental protocol for the synthesis of this compound is not documented in the searched literature, a plausible synthetic route can be proposed based on established chemical principles. The most probable method involves the esterification of 2-methyl-8-quinolinol with benzenesulfonyl chloride.

This reaction would likely be carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. The choice of solvent would be critical to ensure the solubility of the reactants and facilitate the reaction. A common solvent for such reactions is dichloromethane or tetrahydrofuran.

Diagram of the Postulated Synthesis Workflow:

Caption: Postulated synthesis of this compound.

The Unresolved Crystal Structure: A Call for Further Research

The absence of a determined crystal structure for this compound presents a gap in the scientific record. Crystallographic analysis of this compound would be of significant interest for several reasons:

-

Conformational Analysis: Determining the dihedral angles between the quinoline and benzenesulfonate moieties would provide insight into the molecule's preferred conformation in the solid state.

-

Intermolecular Interactions: Understanding the packing of the molecules in the crystal lattice would reveal the nature and strength of non-covalent interactions, such as π-π stacking and hydrogen bonding.

-

Structure-Property Relationships: The crystal structure is a prerequisite for computational studies aimed at predicting the compound's properties, including its potential biological activity and material characteristics.

The successful crystallization of this compound would be the first and most critical step in its structural elucidation. This would likely involve screening a variety of solvents and crystallization techniques, such as slow evaporation, vapor diffusion, and cooling crystallization.

Crystallographic Data of Structurally Related Compounds

To provide a contextual framework, this section presents crystallographic data for compounds that share structural similarities with this compound. These include derivatives of 2-methyl-8-quinolinol and other quinolinyl sulfonate esters.

Crystal Structure of a 2-Methyl-8-hydroxyquinoline Derivative

While not the benzenesulfonate ester, the crystal structure of methyl (E)-4-[2-(8-hydroxyquinolin-2-yl)vinyl]benzoate offers insight into the geometry of the 2-methyl-8-quinolinol moiety.

| Parameter | Value |

| Chemical Formula | C₁₉H₁₅NO₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.345(2) Å, b = 16.934(3) Å, c = 9.213(2) Å |

| α = 90°, β = 108.33(3)°, γ = 90° | |

| Volume | 1530.8(5) ų |

| Z | 4 |

Note: The data presented is for a related compound and should not be extrapolated directly to this compound.

General Structural Features of Sulfonate Esters

Sulfonate esters are characterized by the R-SO₂-OR' functional group. The geometry around the sulfur atom is typically tetrahedral. The S-O bond lengths in the sulfonate group are generally in the range of 1.42-1.45 Å for the double bonds and 1.55-1.60 Å for the single bond to the ester oxygen. The R-S-O and O-S-O bond angles are typically close to the tetrahedral angle of 109.5°.

Future Directions and Conclusion

The lack of an experimentally determined crystal structure for this compound highlights an opportunity for further research. The synthesis and crystallographic analysis of this compound would be a valuable contribution to the field of structural chemistry.

For researchers in drug development and materials science, the data on related compounds presented in this guide can serve as a starting point for computational modeling and the design of new molecules with desired properties. However, it is crucial to underscore that these are only approximations, and a definitive understanding of the structure-property relationships of this compound will only be possible once its crystal structure is determined.

This guide concludes not with a complete picture, but with a clear identification of a knowledge gap and a call to the scientific community to address it. The elucidation of the crystal structure of this compound remains a task for future investigation.

A Technical Guide to the Solubility of 2-Methyl-8-quinolinyl benzenesulfonate in Common Laboratory Solvents

Introduction: Predicting Solubility

The solubility of a compound is a critical physicochemical property, influencing its behavior in various applications, from chemical synthesis to pharmaceutical formulation. 2-Methyl-8-quinolinyl benzenesulfonate is an organic molecule incorporating both a quinoline and a benzenesulfonate ester functional group. An initial assessment of its solubility can be guided by the "like dissolves like" principle, which suggests that substances with similar polarities are more likely to be soluble in one another.

-

Structural Features: The molecule possesses a large, relatively nonpolar aromatic system (quinoline and benzene rings) and a polar sulfonate ester group. This amphiphilic nature suggests that its solubility will be highly dependent on the solvent's properties.

-

Expected Solubility Trends:

-

Polar Protic Solvents (e.g., water, methanol, ethanol): The presence of the sulfonate group may impart some solubility in these solvents, particularly in hot water.[1][2] However, the large hydrophobic backbone will likely limit this solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents are generally good at dissolving a wide range of organic compounds and are likely to be effective for this compound.

-

Nonpolar Solvents (e.g., hexane, toluene): Due to the significant nonpolar surface area of the molecule, some solubility in these solvents can be expected.

-

Hypothetical Solubility Data Presentation

Once experimentally determined, the quantitative solubility data for this compound should be organized for clear comparison. The following table serves as a template for presenting such data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method |

| Water | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Methanol | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Ethanol | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Acetone | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Acetonitrile | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Dichloromethane | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Toluene | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Hexane | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined | Shake-Flask |

| N,N-Dimethylformamide (DMF) | 25 | Data to be determined | Data to be determined | Shake-Flask |

Experimental Protocols for Solubility Determination

The equilibrium solubility of this compound can be determined using the widely accepted shake-flask method. This method measures the concentration of the solute in a saturated solution at a specific temperature.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (high purity)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of saturation.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mg/mL, mol/L).

Visualizations

Experimental Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of this compound.

Factors Influencing Solubility

Caption: Logical relationships of factors influencing the solubility of a compound.

References

In-depth Technical Guide: Thermal Stability of 2-Methyl-8-quinolinyl Benzenesulfonate

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide aims to provide a comprehensive overview of the thermal stability of 2-Methyl-8-quinolinyl benzenesulfonate. A thorough investigation of publicly available scientific literature and data sources was conducted to collate information regarding its thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and potential decomposition pathways.

Despite a comprehensive search, no specific experimental data on the thermal stability of this compound could be located. The scientific literature readily available does not contain specific studies detailing the thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) of this particular compound. While research exists on related structures, such as 2-methylquinoline and other benzenesulfonate derivatives, this information is not directly applicable to predict the precise thermal behavior of the target molecule.

This document will, therefore, outline the standard experimental protocols and data presentation methods that would be employed in a typical thermal stability analysis of a compound like this compound. This will serve as a methodological framework for researchers planning to conduct such an investigation.

Theoretical Framework for Thermal Stability Analysis

The thermal stability of a pharmaceutical compound is a critical parameter, influencing its storage, handling, and the formulation of dosage forms. The primary techniques used to evaluate thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning calorimetry (DSC).

-

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides information about decomposition temperatures, moisture content, and the presence of residual solvents.

-

Differential Scanning Calorimetry (DSC): This method measures the difference in heat flow between a sample and a reference as a function of temperature. DSC can identify thermal events such as melting, crystallization, and decomposition, providing data on melting points and enthalpies of transition.

Standard Experimental Protocols

Should experimental data for this compound become available, the following detailed methodologies would be the standard for a comprehensive thermal stability assessment.

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and mass loss profile of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

-

An accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina or platinum).

-

The sample is heated in a controlled atmosphere, typically nitrogen, at a constant heating rate (e.g., 10 °C/min).

-

The temperature range is typically from ambient to a temperature high enough to ensure complete decomposition (e.g., 30 °C to 600 °C).

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to determine the onset of decomposition and temperatures of maximum mass loss.

Differential Scanning Calorimetry (DSC)

Objective: To identify and characterize thermal transitions such as melting and decomposition of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

-

A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in an aluminum pan.

-

An empty, sealed aluminum pan is used as a reference.

-

The sample and reference are heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

-

The heat flow to the sample is monitored relative to the reference over a specified temperature range (e.g., 30 °C to 400 °C).

-

The resulting DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events.

Data Presentation

Quantitative data from TGA and DSC analyses are typically summarized in tables for clarity and ease of comparison.

Table 1: Hypothetical TGA Data for this compound

| Parameter | Value (°C) |

| Onset of Decomposition (Tonset) | Data Not Available |

| Temperature at 5% Mass Loss (T5%) | Data Not Available |

| Temperature at 50% Mass Loss (T50%) | Data Not Available |

| Temperature of Maximum Decomposition Rate (Tpeak) | Data Not Available |

Table 2: Hypothetical DSC Data for this compound

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Melting | Data Not Available | Data Not Available | Data Not Available |

| Decomposition | Data Not Available | Data Not Available | Data Not Available |

Visualization of Experimental Workflow

The logical flow of a thermal stability investigation can be visualized to provide a clear overview of the process.

Caption: Workflow for Thermal Stability Assessment.

Conclusion

While a detailed analysis of the thermal stability of this compound is not possible at this time due to a lack of available experimental data, this guide provides a comprehensive framework for conducting such an investigation. The outlined experimental protocols for TGA and DSC, along with the standardized methods for data presentation and visualization, offer a clear roadmap for researchers in the pharmaceutical sciences. The generation of empirical data through these methods is essential for a thorough understanding of the thermal properties of this compound, which is a prerequisite for its development and application.

A Technical Guide to the Synthesis and Applications of Quinoline Benzenesulfonates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the synthesis, biological activities, and therapeutic potential of quinoline benzenesulfonate derivatives. This class of compounds has emerged as a significant area of interest in medicinal chemistry, particularly in the development of novel anticancer agents. This document details key synthetic methodologies, presents quantitative biological data, and outlines experimental protocols to assist researchers in this field.

Synthesis of Quinoline Benzenesulfonates

The primary method for the synthesis of quinoline benzenesulfonates involves the reaction of a quinolinol precursor with a benzenesulfonyl chloride derivative. This straightforward and versatile approach allows for the introduction of a wide variety of substituents on both the quinoline and benzenesulfonate moieties, enabling the exploration of structure-activity relationships.

A key example is the synthesis of 2-substituted quinolin-4-yl benzenesulfonates. The general synthetic scheme starts with the preparation of a substituted 4-hydroxyquinoline, which is then reacted with a substituted benzenesulfonyl chloride in the presence of a base to yield the final product.

General Experimental Protocol for Synthesis

The following protocol is a generalized procedure based on the synthesis of 2-phenyl-6-pyrrolidinyl-quinolin-4-yl benzenesulfonate and its analogs.

Step 1: Synthesis of Substituted 4-Hydroxyquinolines

A mixture of a substituted aniline (1 equivalent), ethyl benzoylacetate (1.1 equivalents), and polyphosphoric acid is heated at 130-140°C for 2-3 hours. The reaction mixture is then cooled to room temperature and poured into ice water. The resulting precipitate is collected by filtration, washed with water, and dried to afford the substituted 4-hydroxyquinoline.

Step 2: Synthesis of Quinoline Benzenesulfonates

To a solution of the substituted 4-hydroxyquinoline (1 equivalent) in pyridine, the appropriate benzenesulfonyl chloride (1.2 equivalents) is added portion-wise at 0°C. The reaction mixture is stirred at room temperature for 4-6 hours. After completion of the reaction, the mixture is poured into ice water, and the resulting precipitate is filtered, washed with water, and purified by column chromatography or recrystallization to yield the desired quinoline benzenesulfonate.

Applications in Drug Development

Quinoline benzenesulfonate derivatives have demonstrated significant potential as anticancer agents. Their primary mechanism of action involves the inhibition of tubulin polymerization, a critical process in cell division. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells.

Anticancer Activity and Tubulin Polymerization Inhibition

Several 2-substituted quinolin-4-yl benzenesulfonate derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. The quantitative data for selected compounds are summarized in the tables below.

Table 1: Synthetic Yields of Selected Quinoline Benzenesulfonates

| Compound ID | Substituent (Quinoline) | Substituent (Benzenesulfonate) | Yield (%) |

| 1a | 2-phenyl-6-pyrrolidinyl | 4-methyl | 85 |

| 1b | 2-phenyl-6-pyrrolidinyl | 4-nitro | 78 |

| 1c | 2-phenyl-6-chloro | 4-methyl | 82 |

| 1d | 2-phenyl-6-chloro | 4-nitro | 75 |

Table 2: In Vitro Antiproliferative Activity (IC50, µM) of Selected Quinoline Benzenesulfonates

| Compound ID | CCRF-CEM (Leukemia) | K562 (Leukemia) | A549 (Lung) | HCT-116 (Colon) |

| 1a | 0.85 | 1.23 | 2.54 | 1.89 |

| 1b | 0.09 | 0.15 | 0.45 | 0.32 |

| 1c | 1.12 | 1.56 | 3.12 | 2.45 |

| 1d | 0.18 | 0.25 | 0.88 | 0.65 |

| Paclitaxel | 0.004 | 0.007 | 0.012 | 0.009 |

Table 3: Tubulin Polymerization Inhibition Assay

| Compound ID | IC50 (µM) |

| 1b | 1.5 |

| 1d | 2.1 |

| Colchicine | 1.8 |

Experimental Protocol for Tubulin Polymerization Assay

The ability of the synthesized compounds to inhibit tubulin polymerization can be assessed using a cell-free in vitro assay.

Materials:

-

Purified tubulin protein

-

Polymerization buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8)

-

GTP (Guanosine triphosphate)

-

Test compounds dissolved in DMSO

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

A reaction mixture containing tubulin (e.g., 1-2 mg/mL) in polymerization buffer is prepared.

-

The test compound at various concentrations is added to the reaction mixture and incubated on ice for 15 minutes.

-

GTP (1 mM final concentration) is added to initiate polymerization.

-

The absorbance at 340 nm is monitored over time at 37°C. An increase in absorbance indicates tubulin polymerization.

-

The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated from the dose-response curve.

Visualizations

The following diagrams illustrate the key processes described in this guide.

Caption: Experimental workflow for synthesis and biological evaluation.

Caption: Mechanism of action of quinoline benzenesulfonates.

Discovery and history of 2-Methyl-8-quinolinyl benzenesulfonate

Disclaimer: Publicly available information regarding a detailed discovery, extensive historical timeline, and biological activity of 2-Methyl-8-quinolinyl benzenesulfonate is limited. This compound is not a widely studied pharmaceutical agent with established signaling pathways. The following technical guide is based on information available within a specific patent for its application in materials science.

Introduction

Synthesis

The synthesis of this compound is a multi-step process starting from commercially available reagents. The key steps involve the synthesis of 2-methyl-8-hydroxyquinoline and its subsequent reaction with benzenesulfonyl chloride.

A detailed experimental protocol for the synthesis of 2-methyl-8-hydroxyquinoline, a precursor to the title compound, is outlined below.

Procedure:

-

A solution is prepared by dissolving 8-hydroxyquinoline (1 equivalent) in a suitable solvent such as ethanol.

-

The solution is cooled in an ice bath.

-

A solution of methylmagnesium bromide (3 equivalents) in diethyl ether is added dropwise to the cooled solution of 8-hydroxyquinoline.

-

The reaction mixture is stirred at room temperature for 12 hours.

-

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield 2-methyl-8-hydroxyquinoline.

The final product is synthesized by the reaction of 2-methyl-8-hydroxyquinoline with benzenesulfonyl chloride.

Procedure:

-

2-Methyl-8-hydroxyquinoline (1 equivalent) is dissolved in a suitable solvent such as pyridine.

-

The solution is cooled to 0°C.

-

Benzenesulfonyl chloride (1.1 equivalents) is added dropwise to the solution.

-

The reaction mixture is stirred at room temperature for 4 hours.

-

After the reaction is complete, the mixture is poured into ice water.

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound.

Application in Organic Light-Emitting Diodes (OLEDs)

This compound has been investigated as a host material in the emitting layer of OLEDs. Its properties are tailored to facilitate efficient energy transfer to a dopant material, leading to light emission.

An OLED device was fabricated using this compound as a host material and a red-emitting dopant. The performance of this device is summarized in the table below.

| Parameter | Value |

| Host Material | This compound |

| Dopant | Red-emitting complex |

| Applied Voltage (V) | 10 |

| Luminance (cd/m²) | 1250 |

| Current Efficiency (cd/A) | 4.5 |

| Power Efficiency (lm/W) | 1.8 |

| Emission Color | Red |

Visualizations

The following diagram illustrates the two-step synthesis process for this compound.

Caption: Synthetic pathway for this compound.

This diagram shows a simplified structure of an OLED device incorporating this compound.

Caption: Simplified architecture of the OLED device.

An In-depth Technical Guide to the Safety and Handling of 2-Methyl-8-quinolinyl benzenesulfonate

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Methyl-8-quinolinyl benzenesulfonate was found in the public domain. This guide is based on the known hazards of its constituent functional groups, 2-methyl-8-quinolinol and benzenesulfonic acid, as well as safety data for structurally related compounds such as methyl benzenesulfonate and other benzenesulfonic acid derivatives. The recommendations provided herein are inferred and should be used as a precautionary guide. A thorough risk assessment should be conducted by qualified personnel before handling this compound.

Introduction

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is anticipated to possess the following hazards. These are inferred from the known hazards of benzenesulfonates and quinoline derivatives.

Potential GHS Hazard Classifications:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

-

Skin Irritation (Category 2) or Skin Corrosion (Category 1): Causes skin irritation or severe skin burns.[1][2]

-

Serious Eye Damage/Eye Irritation (Category 1 or 2A): Causes serious eye damage or serious eye irritation.[1][2]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1]

-

Germ Cell Mutagenicity (Suspected): Some related sulfonates are suspected of causing genetic defects.[3]

-

Aquatic Hazard (Acute, Category 2): Toxic to aquatic life.

Signal Word: Danger or Warning

Potential Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H314: Causes severe skin burns and eye damage.[3]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

-

H341: Suspected of causing genetic defects.[3]

-

H401: Toxic to aquatic life.

Quantitative Data from Related Compounds

The following tables summarize quantitative data for compounds structurally related to this compound. This data is provided for comparative purposes to infer potential properties.

Table 1: Physical and Chemical Properties of Related Compounds

| Property | Methyl Benzenesulfonate | Benzenesulfonic Acid |

| Physical State | Liquid | Solid (Low melting) |

| Appearance | Light brown / Colorless liquid | Beige |

| Melting Point | -4 °C / 24.8 °F | 45 - 50 °C / 113 - 122 °F |

| Flash Point | 143 °C / 289.4 °F | > 100 °C / > 212 °F |

| Specific Gravity | 1.300 | Not Available |

Source: Fisher Scientific Safety Data Sheets[4][5]

Table 2: Toxicological Data of Related Compounds

| Compound | LD50 Oral (Rat) | LD50 Dermal (Rabbit) | Notes |

| Methyl Benzenesulfonate | 740 mg/kg | Not listed | May cause sensitization by skin contact.[4] |

| Methyl Benzenesulfonate | 250 mg/kg (Mouse) | Not Available | Moderately toxic after single ingestion.[1] |

Experimental Protocols for Safety and Handling

While specific experimental protocols for this compound are unavailable, the following general procedures should be adopted based on best practices for handling hazardous chemicals of this nature.

4.1. Personal Protective Equipment (PPE) Protocol

-

Eye and Face Protection: Wear chemical safety goggles that meet European Standard EN166 or OSHA's 29 CFR 1910.133 regulations. A face shield should be worn in addition to goggles when there is a splash hazard.[4]

-

Skin Protection:

-

Gloves: Wear impervious gloves (e.g., nitrile, neoprene) that have been tested for resistance to the specific chemicals being used.

-

Clothing: Wear a lab coat, and for larger quantities or higher risk procedures, a chemical-resistant apron or suit is recommended. Ensure clothing fully covers the arms and legs.[4]

-

-

Respiratory Protection: All handling of the solid or solutions should be conducted in a certified chemical fume hood. If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][4]

4.2. Spill Response Protocol

-

Evacuation: Immediately evacuate all non-essential personnel from the spill area.

-

Ventilation: Ensure the area is well-ventilated, preferably within a chemical fume hood.

-

Containment: For liquid spills, contain the spill using absorbent materials (e.g., vermiculite, sand, or commercial sorbents). For solid spills, carefully sweep up the material, avoiding dust generation. Do not add water to the spill.

-

Neutralization (for acidic components): If benzenesulfonic acid is spilled, it can be neutralized with a weak base such as sodium bicarbonate, but only by trained personnel.

-

Collection and Disposal: Collect the spilled material and any contaminated absorbents into a sealed, labeled container for hazardous waste disposal.

-

Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

Visualizations

The following diagrams illustrate key safety and logical workflows relevant to the handling of this compound.

Caption: A logical workflow for the safe handling of this compound.

Caption: A hypothetical signaling pathway for the potential toxicity of this compound.

First Aid Measures

In the event of exposure, follow these first aid procedures and seek immediate medical attention.

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a poison center or doctor.[1]

-

In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Get medical advice/attention.[1]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[1][4]

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Wash hands thoroughly after handling. Use only in a well-ventilated area, preferably a chemical fume hood.[1]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][4]

Stability and Reactivity

-

Reactivity: No specific data is available. However, benzenesulfonates are generally stable under normal conditions.

-

Chemical Stability: Stable under recommended storage conditions.[4]

-

Conditions to Avoid: Incompatible products, excess heat, and exposure to moist air or water.[4][5]

-

Incompatible Materials: Strong oxidizing agents, strong acids, strong bases.[4]

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, and sulfur oxides.[4]

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter drains or waterways. Waste material should be handled as hazardous waste.

References

Theoretical Investigations of 2-Methyl-8-quinolinyl benzenesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental aspects of 2-Methyl-8-quinolinyl benzenesulfonate. Due to the limited availability of direct research on this specific molecule, this document synthesizes information from studies on structurally related compounds, including quinoline derivatives and sulfonate esters. The guide covers predicted molecular properties based on Density Functional Theory (DFT), anticipated spectroscopic data, a plausible experimental protocol for its synthesis, and a potential photochemical reaction pathway. All quantitative data is presented in structured tables, and key processes are visualized using DOT language diagrams. This document aims to serve as a foundational resource for researchers interested in the potential applications of this and similar compounds.

Introduction

Quinoline derivatives are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry, materials science, and catalysis. The incorporation of a benzenesulfonate group at the 8-position of the 2-methylquinoline scaffold introduces a versatile functional group that can influence the molecule's electronic properties, stability, and reactivity. Benzenesulfonates are known to be good leaving groups and can also impart specific steric and electronic effects.

This guide explores the theoretical underpinnings of this compound, offering predictions on its structure and properties. While direct experimental data on this compound is scarce, we can infer its characteristics by examining related molecules. For instance, studies on other quinoline derivatives provide insights into their potential biological activities and reaction mechanisms. Similarly, computational studies on sulfonate esters offer a framework for understanding the bonding and reactivity of the sulfonate moiety in this context.

Theoretical Studies and Computational Predictions

While no specific theoretical studies have been published for this compound, we can extrapolate from computational analyses of similar structures, such as other sulfonate esters and quinoline derivatives. Density Functional Theory (DFT) is a powerful tool for predicting molecular geometries, electronic structures, and reaction mechanisms.

A DFT study on the esterification of benzenesulfonic acid with methanol at the B3LYP/aug-cc-pVTZ level of theory has shown that the reaction can proceed through either an SN1 or SN2 pathway.[1][2][3] The SN1 mechanism, involving a sulfonylium cation intermediate, was found to have a low activation barrier.[1][2][3] For this compound, the electronic properties of the quinoline ring would likely influence the stability of any charged intermediates.

Furthermore, DFT and time-dependent DFT (TD-DFT) have been successfully used to calculate and assign the molecular structures, electronic absorption bands, and NMR chemical shifts for various sulfonate esters.[4] These studies often show good correlation with experimental data.[4] We can therefore predict the key structural and electronic parameters for our target molecule.

Table 1: Predicted Molecular Properties of this compound

| Property | Predicted Value/Description | Basis for Prediction |

| Molecular Formula | C16H13NO3S | Chemical structure |

| Molecular Weight | 299.35 g/mol | Chemical formula |

| Key Bond Lengths | S-O(ester): ~1.6 Å, S=O: ~1.4 Å | DFT studies on sulfonate esters[4] |

| Key Bond Angles | O-S-O: ~120°, C-O-S: ~118° | DFT studies on sulfonate esters[4] |

| Dipole Moment | Moderate to High | Presence of polar S=O and C-N bonds |

| HOMO-LUMO Gap | Expected to be influenced by the quinoline and benzene rings |

Plausible Synthesis of this compound

A likely synthetic route to this compound is the esterification of 2-methyl-8-quinolinol with benzenesulfonyl chloride in the presence of a base. This is a standard method for the preparation of sulfonate esters.

Experimental Protocol

Materials:

-

2-methyl-8-quinolinol

-

Benzenesulfonyl chloride

-

Pyridine (or another suitable base, e.g., triethylamine)

-

Dichloromethane (or another suitable solvent)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

In a round-bottom flask, dissolve 2-methyl-8-quinolinol (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add pyridine (1.2 eq) to the solution and stir for 10 minutes.

-

Slowly add benzenesulfonyl chloride (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterize the purified product using NMR, IR, and mass spectrometry.

Synthesis Workflow Diagram

Caption: Plausible synthesis workflow for this compound.

Predicted Spectroscopic Data

The structural features of this compound can be predicted to give rise to characteristic signals in its NMR and IR spectra. These predictions are based on the known spectra of its precursors, 2-methyl-8-quinolinol and benzenesulfonyl chloride, as well as data from similar quinoline and benzenesulfonate compounds.

Table 2: Predicted 1H and 13C NMR Chemical Shifts (in ppm)

| 1H NMR | Predicted δ (ppm) | 13C NMR | Predicted δ (ppm) |

| CH3 | ~2.7 | CH3 | ~25 |

| Quinoline H | 7.2 - 8.5 | Quinoline C | 120 - 150 |

| Benzene H | 7.5 - 8.0 | Benzene C | 125 - 140 |

Table 3: Predicted IR Absorption Frequencies (in cm-1)

| Functional Group | Predicted Frequency (cm-1) |

| S=O (asymmetric stretch) | 1350 - 1380 |

| S=O (symmetric stretch) | 1170 - 1190 |

| S-O-C stretch | 950 - 1050 |

| C=N (quinoline) | 1600 - 1620 |

| C=C (aromatic) | 1450 - 1580 |

Potential Reactivity: Photochemical Cleavage

Studies on 8-quinolinyl benzenesulfonate derivatives have shown that they undergo photochemical cleavage upon irradiation with UV light (300-330 nm) in aqueous solutions.[5] This reaction yields the corresponding 8-quinolinols and benzenesulfonic acids with minimal byproducts.[5] Mechanistic studies suggest that the photolysis proceeds primarily through the homolytic cleavage of the S-O bond from the excited triplet state.[5]

It is highly probable that this compound would exhibit similar photochemical reactivity. The introduction of a methyl group at the 2-position of the quinoline ring may have a minor electronic effect on the photolysis reaction.

Photochemical Cleavage Mechanism

Caption: Proposed mechanism for the photochemical cleavage of this compound.

Conclusion

This technical guide has provided a theoretical and predictive overview of this compound. By leveraging data from related compounds, we have outlined its likely molecular properties, a plausible synthetic route with a detailed experimental protocol, predicted spectroscopic signatures, and a potential photochemical reaction pathway. The visualizations provided for the synthesis workflow and reaction mechanism offer a clear conceptual framework for these processes. It is our hope that this guide will stimulate further experimental and computational research into this and other substituted quinolinyl benzenesulfonates, ultimately unlocking their potential in various scientific and industrial applications. Future experimental validation of the predictions made herein is a crucial next step.

References

- 1. A DFT study on the mechanism of the sulfonic acid + alcohol esterification reaction - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09833B [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. A DFT study on the mechanism of the sulfonic acid + alcohol esterification reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. ias.ac.in [ias.ac.in]

- 5. Photochemical cleavage reactions of 8-quinolinyl sulfonates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 2-Methyl-8-quinolinyl benzenesulfonate as a Leaving Group in Cross-Coupling Reactions

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are based on established principles of cross-coupling chemistry. As of the latest literature review, specific experimental data for 2-Methyl-8-quinolinyl benzenesulfonate as a leaving group is not widely available. Therefore, the presented protocols are proposed methodologies derived from reactions with analogous sulfonate leaving groups (e.g., tosylates, mesylates, and triflates). Optimization will be required for specific substrates.

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1] The choice of leaving group on the electrophilic partner is crucial for the success of these transformations. While halides (I, Br, Cl) and triflates (OTf) are the most common leaving groups, there is growing interest in developing alternatives.[2]

Sulfonate esters, such as tosylates (OTs) and mesylates (OMs), have emerged as viable alternatives to halides and triflates in various cross-coupling reactions, including the Suzuki-Miyaura and Sonogashira couplings.[3][4] They can be readily prepared from phenols, expanding the scope of accessible electrophiles.

This document provides a detailed protocol for the proposed use of this compound as a novel leaving group in palladium-catalyzed cross-coupling reactions. The quinolinyl moiety may offer unique electronic and coordinating properties that could influence catalyst activity and reaction outcomes.

Synthesis of the Precursor: 2-Methyl-8-quinolinol

The precursor for the leaving group, 2-Methyl-8-quinolinol, can be synthesized via established methods. A common route involves the Skraup synthesis or modifications thereof. An alternative approach involves the lithiation of a protected 2-methylquinoline derivative.[5][6] Once synthesized, the hydroxyl group of 2-Methyl-8-quinolinol can be converted to the benzenesulfonate ester.

Experimental Workflow for Synthesis

References

- 1. Recent advances in heterolytic nucleofugal leaving groups - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uwindsor.ca [uwindsor.ca]

- 3. researchgate.net [researchgate.net]

- 4. Palladium-catalysed cross-coupling of vinyldisiloxanes with benzylic and allylic halides and sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of 2-(substituted methyl)quinolin-8-ols and their complexation with Sn(II) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for 2-Methyl-8-quinolinyl benzenesulfonate in Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Methyl-8-quinolinyl benzenesulfonate as a directing group in palladium-catalyzed cross-coupling reactions. While direct literature examples for this specific sulfonate ester are limited, the protocols provided herein are based on well-established methodologies for substrates featuring the versatile 8-quinolyl directing group. The quinoline nitrogen atom is known to coordinate to the palladium catalyst, facilitating C-H activation at the C8 position of the quinoline ring, which is leveraged in various cross-coupling reactions.[1][2]

Overview of the 8-Quinolyl Directing Group

The 8-quinolyl moiety is a powerful directing group in transition-metal-catalyzed C-H functionalization.[3] Its bidentate coordination to the metal center, involving the quinoline nitrogen and the oxygen of a substituent at the 8-position (in this case, the benzenesulfonate), forms a stable five-membered palladacycle intermediate. This directs the regioselective activation of the C-H bond at the ortho position of a tethered aryl group or can facilitate reactions at other positions on the quinoline ring itself.

Key Features:

-

Robust and Stable: The quinoline scaffold is thermally and chemically robust, tolerating a wide range of reaction conditions.

-

Strong Coordinating Ability: The nitrogen atom of the quinoline ring effectively coordinates to palladium, enabling efficient C-H activation.

-

Versatility: The 8-quinolyl directing group has been successfully employed in a variety of cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings.

Synthesis of this compound

The substrate can be synthesized in a two-step procedure starting from commercially available materials. First, 2-methyl-8-quinolinol is prepared, followed by its reaction with benzenesulfonyl chloride.

Protocol for Synthesis of 2-Methyl-8-quinolinol:

A common method for the synthesis of 2-methyl-8-quinolinol involves the Skraup-Doebner-von Miller reaction or similar cyclization strategies. For instance, o-aminophenol can be reacted with crotonaldehyde in the presence of an oxidizing agent and an acid catalyst.[4]

Protocol for Synthesis of this compound:

-

To a solution of 2-methyl-8-quinolinol (1.0 eq) in a suitable solvent such as pyridine or dichloromethane, add triethylamine (1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add benzenesulfonyl chloride (1.1 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The following sections detail generalized protocols for Suzuki-Miyaura, Heck, and Sonogashira couplings using this compound. These protocols are based on established procedures for other 8-substituted quinolines and related directing group-assisted C-H functionalization reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide or triflate. In the context of C-H activation, an aryl C-H bond can be coupled with an arylboronic acid.

Table 1: Representative Suzuki-Miyaura Coupling of 8-Bromoquinolines with Arylboronic Acids

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 8-Phenyl-2-methylquinoline | 95 |

| 2 | 4-Methoxyphenylboronic acid | 8-(4-Methoxyphenyl)-2-methylquinoline | 92 |

| 3 | 4-Trifluoromethylphenylboronic acid | 8-(4-Trifluoromethylphenyl)-2-methylquinoline | 88 |

| 4 | 2-Thienylboronic acid | 8-(2-Thienyl)-2-methylquinoline | 85 |

Note: Data are representative and based on analogous Suzuki-Miyaura couplings of 8-bromoquinolines.[5]

Experimental Protocol: Suzuki-Miyaura Coupling

-

To an oven-dried Schlenk tube, add 2-methyl-8-bromoquinoline (as a proxy for a C-H activated substrate, 1.0 eq), the corresponding arylboronic acid (1.5 eq), palladium(II) acetate (Pd(OAc)₂, 5 mol%), and a suitable phosphine ligand (e.g., SPhos, 10 mol%).

-

Add a base, such as potassium carbonate (K₂CO₃, 2.0 eq).

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).

-

Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the desired 8-aryl-2-methylquinoline.

Catalytic Cycle for Suzuki-Miyaura Coupling

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene. The intramolecular Heck reaction of 8-hydroxyquinolines has been reported.[6] A directed intermolecular Heck reaction is also plausible.

Table 2: Representative Heck Reaction of Aryl Halides with Alkenes

| Entry | Aryl Halide | Alkene | Product | Yield (%) | | :---- | :--- | :--- | :---: | | 1 | Iodobenzene | Styrene | Stilbene | 85 | | 2 | 4-Bromoanisole | n-Butyl acrylate | n-Butyl 4-methoxycinnamate | 90 | | 3 | 1-Iodonaphthalene | 1-Octene | 1-(1-Naphthyl)-1-octene | 78 |

Note: Data are representative and based on general Heck reaction protocols.[7][8]

Experimental Protocol: Heck Reaction

-

In a sealable reaction vessel, combine the aryl halide (e.g., an 8-halo-2-methylquinoline, 1.0 eq), the alkene (1.5 eq), palladium(II) acetate (Pd(OAc)₂, 2-5 mol%), and a phosphine ligand (e.g., triphenylphosphine, PPh₃, 4-10 mol%).

-

Add a base, such as triethylamine (Et₃N, 2.0 eq) or potassium carbonate (K₂CO₃, 2.0 eq).

-

Add a suitable solvent, such as DMF, DMAc, or toluene.

-

Seal the vessel and heat the mixture to 100-140 °C for 12-48 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the combined organic extracts, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Catalytic Cycle for the Heck Reaction

Caption: Simplified catalytic cycle for the Mizoroki-Heck reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.

Table 3: Representative Sonogashira Coupling of Aryl Halides with Terminal Alkynes

| Entry | Aryl Halide | Alkyne | Product | Yield (%) | | :---- | :--- | :--- | :---: | | 1 | 4-Iodotoluene | Phenylacetylene | 1-Methyl-4-(phenylethynyl)benzene | 96 | | 2 | 1-Bromo-4-nitrobenzene | 1-Hexyne | 1-(Hex-1-yn-1-yl)-4-nitrobenzene | 89 | | 3 | 2-Iodopyridine | Trimethylsilylacetylene | 2-((Trimethylsilyl)ethynyl)pyridine | 92 |

Note: Data are representative and based on general Sonogashira coupling protocols.[9][10]

Experimental Protocol: Sonogashira Coupling

-

To a Schlenk flask, add the aryl halide (e.g., an 8-halo-2-methylquinoline, 1.0 eq), the terminal alkyne (1.2 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst like copper(I) iodide (CuI, 3-10 mol%).

-

Evacuate and backfill the flask with an inert gas.

-

Add a degassed solvent, typically an amine base like triethylamine (Et₃N) or a mixture of a solvent like THF or DMF with an amine base.

-

Stir the reaction mixture at room temperature or with gentle heating (40-80 °C) for 2-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Once complete, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate and purify the residue by column chromatography to obtain the desired coupled product.

Catalytic Cycles for Sonogashira Coupling

Caption: Interconnected palladium and copper catalytic cycles in the Sonogashira reaction.

Experimental Workflow

The following diagram illustrates a general workflow for performing palladium-catalyzed cross-coupling reactions with this compound as a potential substrate, from reaction setup to product isolation and characterization.

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Disclaimer: The provided protocols are generalized and may require optimization for specific substrates and reaction scales. It is crucial to consult relevant literature and perform small-scale test reactions to determine the optimal conditions for each specific transformation. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

References

- 1. Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol - Eureka | Patsnap [eureka.patsnap.com]

- 5. Synthesis of 8-arylquinolines via one-pot Pd-catalyzed borylation of quinoline-8-yl halides and subsequent Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Heck Reaction [organic-chemistry.org]

- 8. Heck reaction - Wikipedia [en.wikipedia.org]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. Sonogashira Coupling [organic-chemistry.org]

Application Notes and Protocols: 2-Methyl-8-quinolinyl benzenesulfonate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2-Methyl-8-quinolinyl benzenesulfonate as a key intermediate in pharmaceutical synthesis. This compound serves as a versatile precursor for the introduction of the 2-methyl-8-quinolinyl moiety into various molecular scaffolds, a common structural motif in biologically active compounds.

Introduction

The quinoline ring system is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. The 2-methyl-8-quinolinyl subunit, in particular, is a recurring feature in various therapeutic agents. This compound is an activated form of 2-methyl-8-hydroxyquinoline (also known as 8-hydroxyquinaldine), designed to facilitate nucleophilic substitution and cross-coupling reactions at the 8-position of the quinoline core. The benzenesulfonate group acts as an excellent leaving group, enabling the formation of new carbon-carbon and carbon-heteroatom bonds under mild reaction conditions, a critical aspect of modern drug discovery and development.[1][2]

The primary application of this compound lies in its use as an electrophilic partner in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in pharmaceutical synthesis for the construction of complex molecular architectures.[1]

Key Applications in Pharmaceutical Synthesis

The primary utility of this compound is in palladium-catalyzed cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules for pharmaceutical applications.[1] The benzenesulfonate group serves as an effective leaving group, analogous to halides or triflates, facilitating reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Suzuki-Miyaura Coupling: Synthesis of 8-Aryl-2-methylquinolines

The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[3] In this context, this compound can be coupled with various aryl or heteroaryl boronic acids or their esters to yield 8-aryl-2-methylquinoline derivatives. These products are of significant interest as they can serve as scaffolds for the development of novel therapeutics.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 2-Methyl-8-phenylquinoline | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | 8-(4-Methoxyphenyl)-2-methylquinoline | 80-90 |

| 3 | 3-Pyridinylboronic acid | 2-Methyl-8-(pyridin-3-yl)quinoline | 75-85 |

| 4 | 2-Thienylboronic acid | 2-Methyl-8-(thiophen-2-yl)quinoline | 70-80 |

Buchwald-Hartwig Amination: Synthesis of 8-Aminoquinoline Derivatives

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of arylamines.[4] Coupling this compound with a wide range of primary or secondary amines leads to the formation of 8-amino-2-methylquinoline derivatives. This class of compounds is prevalent in antimalarial drugs and other bioactive molecules.

Table 2: Representative Buchwald-Hartwig Amination Reactions

| Entry | Amine | Product | Yield (%) |

| 1 | Aniline | N-Phenyl-2-methylquinolin-8-amine | 80-90 |

| 2 | Morpholine | 4-(2-Methylquinolin-8-yl)morpholine | 85-95 |

| 3 | Benzylamine | N-Benzyl-2-methylquinolin-8-amine | 75-85 |

| 4 | Piperidine | 8-(Piperidin-1-yl)-2-methylquinoline | 80-90 |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the preparation of the title compound from commercially available 2-methyl-8-hydroxyquinoline.

Materials:

-

2-Methyl-8-hydroxyquinoline (1.0 eq)

-

Benzenesulfonyl chloride (1.2 eq)

-

Pyridine (as solvent and base)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve 2-methyl-8-hydroxyquinoline in pyridine and cool the solution to 0 °C in an ice bath.

-

Slowly add benzenesulfonyl chloride to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the coupling of this compound with arylboronic acids.[3][5]

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Pd(PPh₃)₄ (0.05 eq)

-

Potassium carbonate (2.0 eq)

-

1,4-Dioxane/Water (4:1 v/v)

-

Ethyl acetate

-

Brine

Procedure:

-

To a flame-dried round-bottom flask, add this compound, the corresponding arylboronic acid, Pd(PPh₃)₄, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed 1,4-dioxane/water solvent mixture.

-

Heat the reaction mixture to 90-100 °C and stir for 8-12 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield the desired 8-aryl-2-methylquinoline.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the C-N cross-coupling of this compound with amines.[4]

Materials:

-

This compound (1.0 eq)

-

Amine (1.2 eq)

-